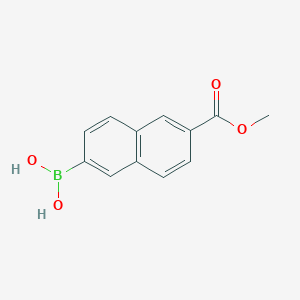

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H11BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a methoxycarbonyl group at the 6-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid typically involves the reaction of 6-bromo-2-naphthoic acid with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group

科学的研究の応用

Chemical Synthesis

1.1. Building Block in Organic Synthesis

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the construction of biaryl compounds and other complex structures .

1.2. Reaction Mechanisms

The compound can undergo various types of chemical reactions:

- Suzuki-Miyaura Coupling: This reaction is pivotal for synthesizing biaryl compounds, where this compound acts as a coupling partner .

- Oxidation Reactions: The boronic acid group can be oxidized to yield phenolic derivatives, expanding its utility in synthetic pathways .

- Nucleophilic Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, allowing further functionalization of the molecule .

Biological Applications

2.1. Development of Fluorescent Probes

In biological research, this compound is employed in the design of fluorescent probes and sensors. These tools are essential for biological imaging and detection, enabling researchers to visualize cellular processes and interactions .

2.2. Potential Therapeutic Uses

The compound's structural features suggest potential applications in drug discovery. Studies indicate that similar boronic acids can inhibit proteasomal activity, hinting that this compound may possess comparable biological effects that warrant further investigation .

Materials Science

3.1. Organic Electronics and Photonics

The unique electronic properties imparted by the methoxycarbonyl group make this compound suitable for applications in organic electronics and optoelectronic devices. Its incorporation into materials can lead to enhanced performance in electronic applications such as light-emitting diodes (LEDs) and solar cells .

3.2. Synthesis of Advanced Materials

Through strategic coupling reactions, this compound can be utilized to create new functional materials with tailored properties for specific applications, including liquid crystals and advanced polymers .

作用機序

The mechanism of action of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methoxycarbonyl group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

類似化合物との比較

Similar Compounds

6-Methoxy-2-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

2-Naphthaleneboronic acid: Lacks the methoxycarbonyl substitution.

Uniqueness

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group on the naphthalene ring. This combination of functional groups allows for diverse reactivity and applications in various fields of research .

生物活性

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is an arylboronic acid characterized by a naphthalene ring with a methoxycarbonyl group at the 6-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where boronic acids are known for their diverse therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound features a boron atom bonded to a naphthalene ring, which enhances its reactivity and functional versatility. The methoxycarbonyl group serves as a site for further chemical transformations, making it valuable in organic synthesis.

Anticancer Activity

Boronic acids, including this compound, have shown promising anticancer properties. Studies indicate that similar compounds can inhibit proteasomal activity, which is crucial for cancer cell proliferation. For instance, the mechanism of action often involves the inhibition of the proteasome, leading to cell cycle arrest and apoptosis in cancer cells .

A relevant study highlighted that boronic acids can modulate the activity of various enzymes involved in cancer progression. For example, the introduction of boronic acid groups into bioactive molecules has been shown to enhance their selectivity and pharmacokinetic properties .

Case Study:

In vitro studies on structurally similar boronic acids demonstrated significant cytotoxic effects against prostate cancer cells (PC-3). Concentrations of 0.5 to 5 µM resulted in a decrease in cell viability to as low as 33% compared to control groups .

Antibacterial and Antifungal Activity

Research has also indicated that this compound may possess antibacterial and antifungal properties. Boronic acids have been reported to exhibit activity against various pathogens, including Staphylococcus aureus and Candida albicans. The inhibition zones observed in studies ranged from 7 to 13 mm depending on the specific compound and microorganism tested .

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols present in biological molecules. This property allows it to interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxynaphthalene-2-boronic acid | Naphthalene core with methoxy group | Lacks the methoxycarbonyl group |

| 6-Bromo-naphthalene-2-boronic acid | Bromine substituent | More reactive due to bromine |

| 1-Naphthaleneboronic acid | Boron attached without substituents | Simpler structure; less functional diversity |

| 4-Methoxynaphthalene-1-boronic acid | Methoxy at different position | Different regioselectivity in reactions |

The unique positioning of the methoxycarbonyl group in this compound enhances its reactivity compared to other similar compounds, providing additional functionalization opportunities.

特性

IUPAC Name |

(6-methoxycarbonylnaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO4/c1-17-12(14)10-3-2-9-7-11(13(15)16)5-4-8(9)6-10/h2-7,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUXVYRRYGOFPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。